Amyl nitrite
Overview
Description
Synthesis Analysis
The synthesis of amyl nitrite involves the esterification of pentanol (amyl alcohol) with nitrous acid. This process is typically conducted under acidic conditions, where nitrous acid is generated in situ by reacting sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl). The reaction produces amyl nitrite as an ester by transferring the nitroso group to the alcohol, resulting in the formation of this nitrite ester along with water as a byproduct.
Molecular Structure Analysis
Amyl nitrite possesses a molecular structure characterized by a nitrite group (-ONO) attached to a pentyl (amyl) chain. The molecule's structure plays a crucial role in its chemical behavior and physical properties. The presence of the alkyl chain renders the compound lipophilic, while the nitrite group is responsible for its reactivity and ability to release nitric oxide (NO) in biological systems, contributing to its vasodilating effects.
Chemical Reactions and Properties
Chemically, amyl nitrite is known for its role as a precursor to nitric oxide (NO), a potent vasodilator. Upon administration, it undergoes enzymatic or non-enzymatic decomposition to release NO, leading to the relaxation of smooth muscle tissue and dilation of blood vessels. This property is particularly beneficial in the treatment of conditions characterized by spasmodic chest pain due to inadequate blood supply to the heart (angina pectoris). Amyl nitrite's reactivity also includes sensitivity to light and heat, necessitating careful storage.
Physical Properties Analysis
Amyl nitrite is a volatile, flammable liquid with a boiling point of 97-99 °C. Its vapor pressure is high, indicating a tendency to evaporate quickly at room temperature. This volatility contributes to its rapid onset of action when inhaled for therapeutic purposes. Amyl nitrite is slightly soluble in water but mixes well with organic solvents like alcohol and ether, which is relevant for its formulation and use.
Chemical Properties Analysis
The chemical behavior of amyl nitrite, including its reactivity with other substances, is largely defined by the nitrite group. This group can act as an oxidizing agent and participate in redox reactions, contributing to the compound's utility in various chemical syntheses. In biological contexts, the ability of amyl nitrite to release nitric oxide underlies its therapeutic and physiological effects, such as vasodilation and modulation of blood pressure.
- Stuehr & Marletta, 1987 discusses nitrite and nitrate synthesis in cellular models.
- Zhang et al., 1998 examines the reduction of nitrite to NO by xanthine oxidase under hypoxic conditions, highlighting a potential pathway for nitric oxide formation.
- Chamizo-Ampudia et al., 2016 explores nitrite-dependent NO production in Chlamydomonas, mediated by molybdoenzymes, providing insights into nitrite reduction mechanisms.
- Gautier et al., 2006 demonstrates the capability of endothelial nitric oxide synthase to reduce nitrite anions to nitric oxide under anoxic conditions.
Scientific Research Applications
Cardiovascular Applications
Amyl nitrite, initially used as a therapeutic agent in treating angina pectoris, has a long history in cardiovascular medicine. It was later replaced by nitroglycerin due to its ease of administration and longer-lasting effects. Despite this, the study of amyl nitrite has contributed significantly to our understanding of vasodilators and their role in treating ischemic heart diseases. Amyl nitrite functions as a vasodilator in veins and arteries, although its exact mechanism remains unclear. Its historical use and potential future applications in ischemic cardiovascular states have been the subject of extensive research (Nossaman et al., 2010).
Smooth Muscle Relaxation
Amyl nitrite has been studied for its smooth muscle relaxation properties, particularly in difficult preterm cesarean sections. It facilitates uterine relaxation, which can be crucial in surgical interventions. Studies indicate that amyl nitrite poses no threat to the mother or fetus and may even facilitate more straightforward surgical procedures (Hendricks et al., 1992).
Gastro-Intestinal Tract Motility
Research dating back to the early 20th century explored the effects of amyl nitrite on the motility of the gastro-intestinal tract. Initial clinical observations suggested that it could have a direct impact on intestinal function, although the exact nature of this effect and its potential therapeutic applications were not fully understood (Beams & Barlow, 1932).
Hemodynamic Effects
The systemic hemodynamic effects of amyl nitrite have been studied in detail. It was observed to cause a decrease in systemic arterial pressure, vascular resistance, and other cardiovascular parameters. These findings have implications for its use in diagnosing heart disease, although its use in this context has declined over time (Perloff et al., 1963).
Provocation in Hypertrophic Cardiomyopathy
Amyl nitrite has been used to provoke latent gradients in patients with hypertrophic cardiomyopathy (HC). It helps in assessing the severity of HC by inducing outflow tract gradients, providing valuable diagnostic information (Marwick et al., 1995).
Antioxidant Properties
Research indicates that amyl nitrite can inhibit lipid peroxidation, suggesting antioxidant properties. This finding is significant as it suggests potential applications beyond its primary use as a vasodilator (Nicolescu et al., 2004).
In Cyanide Poisoning
Amyl nitrite has been recommended as a cyanide antidote for several decades. Its properties, such as inducing methemoglobinemia and nitric oxide-mediated vasodilation, have been thought to counteract the effects of cyanide poisoning. However, its efficacy and safety in this context have been debated (Lavon & Bentur, 2010).
properties
IUPAC Name |
pentyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDTZUBPSYWZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ONO, C5H11NO2 | |
Record name | AMYL NITRITE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024522 | |
Record name | Pentyl nitrite | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid | |
Record name | AMYL NITRITE | |
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Record name | Amyl Nitrite | |
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Boiling Point |
219 °F at 760 mmHg (NTP, 1992), 104.5 °C | |
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Record name | n-Amyl nitrite | |
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Flash Point |
50 °F (NTP, 1992) | |
Record name | AMYL NITRITE | |
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Solubility |
Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L | |
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Density |
0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | AMYL NITRITE | |
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Vapor Pressure |
43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C | |
Record name | AMYL NITRITE | |
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Mechanism of Action |
Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin. | |
Record name | Amyl Nitrite | |
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Product Name |
Amyl nitrite | |
Color/Form |
Yellowish liquid, Clear, yellowish liquid | |
CAS RN |
463-04-7, 8017-89-8 | |
Record name | AMYL NITRITE | |
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Record name | Amyl nitrite | |
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Record name | PENTYL NITRITE | |
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Record name | n-Amyl nitrite | |
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Retrosynthesis Analysis
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Citations
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